molecular formula C10H12O3 B13661086 3-Methoxy-4,5-dimethylbenzoic acid

3-Methoxy-4,5-dimethylbenzoic acid

Cat. No.: B13661086
M. Wt: 180.20 g/mol
InChI Key: ZINHOYQQTYOYRJ-UHFFFAOYSA-N
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Description

3-Methoxy-4,5-dimethylbenzoic acid is an organic compound with the molecular formula C10H12O3 It is a derivative of benzoic acid, characterized by the presence of methoxy and dimethyl substituents on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Methoxy-4,5-dimethylbenzoic acid typically involves the methylation of 3,4-dimethylphenol followed by carboxylation. One common method includes:

    Methylation: 3,4-Dimethylphenol is reacted with dimethyl sulfate in the presence of a base such as sodium hydroxide to introduce the methoxy group.

    Carboxylation: The resulting 3-methoxy-4,5-dimethylphenol is then subjected to carboxylation using carbon dioxide under high pressure and temperature conditions to form this compound.

Industrial Production Methods: Industrial production may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors for methylation and carboxylation processes to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions: 3-Methoxy-4,5-dimethylbenzoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: Electrophilic aromatic substitution reactions can introduce additional substituents on the benzene ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like bromine or nitric acid can be used for halogenation or nitration, respectively.

Major Products:

    Oxidation: Formation of quinones.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

3-Methoxy-4,5-dimethylbenzoic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.

    Industry: Utilized in the production of dyes, agrochemicals, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-Methoxy-4,5-dimethylbenzoic acid involves its interaction with specific molecular targets. For instance, its antimicrobial activity may be due to the disruption of microbial cell membranes or inhibition of essential enzymes. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

  • 3,5-Dimethyl-4-methoxybenzoic acid
  • 4-Hydroxy-3,5-dimethylbenzoic acid
  • 3,4-Dimethylbenzoic acid

Comparison:

  • 3,5-Dimethyl-4-methoxybenzoic acid: Similar structure but differs in the position of the methoxy group.
  • 4-Hydroxy-3,5-dimethylbenzoic acid: Contains a hydroxyl group instead of a methoxy group, leading to different chemical properties and reactivity.
  • 3,4-Dimethylbenzoic acid: Lacks the methoxy group, resulting in different physical and chemical properties.

Properties

Molecular Formula

C10H12O3

Molecular Weight

180.20 g/mol

IUPAC Name

3-methoxy-4,5-dimethylbenzoic acid

InChI

InChI=1S/C10H12O3/c1-6-4-8(10(11)12)5-9(13-3)7(6)2/h4-5H,1-3H3,(H,11,12)

InChI Key

ZINHOYQQTYOYRJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1C)OC)C(=O)O

Origin of Product

United States

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